



# The Carcinogenic Potential of Polycyclic Aromatic Hydrocarbons in Coal Tar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Coal tar |           |
| Cat. No.:            | B1181347 | Get Quote |

Abstract: **Coal tar**, a complex mixture derived from the carbonization of coal, is a well-established human carcinogen due to its high concentration of polycyclic aromatic hydrocarbons (PAHs).[1][2] This technical guide provides an in-depth examination of the carcinogenic potential of these PAHs for researchers, scientists, and drug development professionals. It elucidates the primary mechanisms of action, focusing on metabolic activation and genotoxicity, summarizes quantitative carcinogenicity data, and provides detailed experimental protocols for assessing PAH-induced carcinogenicity. Key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the topic.

#### Introduction

**Coal tar** and coal-tar pitches are classified as Group 1 carcinogens ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), a conclusion based on extensive epidemiological studies of occupational exposures and supporting evidence from animal bioassays.[1][3][4][5] The carcinogenicity of **coal tar** is primarily attributed to its complex mixture of PAHs, which can constitute a significant fraction of its composition.[1]

PAHs are a class of organic compounds containing two or more fused aromatic rings.[2] While hundreds of PAHs have been identified in **coal tar**, a subset of these are of particular toxicological concern due to their potent carcinogenic and mutagenic properties.[1] Benzo[a]pyrene (BaP) is the most extensively studied PAH and is the only individual PAH classified as a Group 1 carcinogen by IARC.[2][3][6][7] Many other PAHs are classified as



probably or possibly carcinogenic to humans (Groups 2A and 2B, respectively).[2][3] Exposure occurs predominantly through inhalation and dermal contact, with skin absorption being a substantial route of uptake.[6]

This guide will explore the molecular mechanisms underpinning PAH carcinogenicity, present quantitative data to compare the potency of various PAHs, and detail the experimental methods used to derive this data.

# Mechanism of Carcinogenesis: Metabolic Activation and Genotoxicity

The carcinogenic activity of most PAHs is not direct but requires metabolic activation into reactive electrophilic metabolites that can covalently bind to cellular macromolecules, most importantly, DNA.[8][9][10] This process of forming DNA adducts is a critical initiating event in chemical carcinogenesis.[11] The primary pathway for this activation involves the Aryl Hydrocarbon Receptor (AHR) and cytochrome P450 enzymes.

## The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that acts as a sensor for various xenobiotics, including PAHs.[12][13][14] The canonical AHR signaling pathway, which leads to the induction of metabolic enzymes, is a key determinant of PAH toxicity.

- Ligand Binding: In its inactive state, the AHR resides in the cytoplasm within a protein complex including Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23. [1][14] PAHs entering the cell bind to the AHR, causing a conformational change.
- Nuclear Translocation: Ligand binding triggers the dissociation of the chaperone proteins and exposes a nuclear localization signal. The AHR-ligand complex then translocates into the nucleus.[1][8]
- Dimerization and DNA Binding: In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT). This AHR/ARNT heterodimer functions as a transcription factor.[8][14]



- Gene Transcription: The AHR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[8][15]
- Induction of Metabolic Enzymes: This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), and Phase II conjugating enzymes.[15][16] These induced enzymes, particularly CYP1A1 and CYP1B1, are responsible for metabolizing the PAHs that activated the pathway in the first place.[15]

Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

### Formation of Carcinogenic Metabolites and DNA Adducts

While AHR signaling is a detoxification pathway, the intermediate products of Phase I metabolism of certain PAHs are highly reactive electrophiles. There are three principal pathways of metabolic activation.[8]

- Diol Epoxide Pathway: This is the most well-established pathway for many carcinogenic PAHs, including BaP.[6]
  - Step 1 (Oxidation): CYP1A1/1B1 enzymes introduce an epoxide group across one of the double bonds of the PAH.
  - Step 2 (Hydration): Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
  - Step 3 (Epoxidation): The same CYP enzymes introduce a second epoxide group on the same ring, adjacent to the diol group, forming a diol epoxide.
- Radical Cation Pathway: This involves a one-electron oxidation, mediated by peroxidases, to form a radical cation which can then react with DNA, often leading to unstable adducts that result in depurination.[8][15]
- ortho-Quinone Pathway: Dihydrodiol dehydrogenases can oxidize PAH dihydrodiols to form reactive o-quinones. This process can also generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[8]



The ultimate carcinogenic metabolites, particularly the diol epoxides, can then covalently bind to the DNA bases (primarily guanine and adenine), forming bulky DNA adducts.[6][8][11] If these adducts are not removed by DNA repair mechanisms (such as Nucleotide Excision Repair, NER) before cell division, they can lead to misreplication, causing permanent mutations (e.g., G-to-T transversions) in critical genes like the TP53 tumor suppressor gene and RAS proto-oncogenes.[7][15] The accumulation of such mutations can initiate the process of carcinogenesis.

#### **Quantitative Carcinogenicity Data**

The carcinogenic potency of PAHs varies significantly. To facilitate risk assessment for complex mixtures like **coal tar**, PAHs are often compared relative to the potency of Benzo[a]pyrene.

#### **IARC Carcinogenicity Classifications**

The International Agency for Research on Cancer (IARC) classifies agents based on the strength of evidence for their carcinogenicity in humans and experimental animals.



| Polycyclic Aromatic Hydrocarbon (PAH)                                                                | IARC Group | Carcinogenicity Classification      |
|------------------------------------------------------------------------------------------------------|------------|-------------------------------------|
| Benzo[a]pyrene (BaP)                                                                                 | 1          | Carcinogenic to humans[2][3]        |
| Dibenz[a,h]anthracene                                                                                | 2A         | Probably carcinogenic to humans[3]  |
| Cyclopenta[cd]pyrene                                                                                 | 2A         | Probably carcinogenic to humans[3]  |
| Benzo[a]anthracene                                                                                   | 2B         | Possibly carcinogenic to humans[3]  |
| Benzo[b]fluoranthene                                                                                 | 2B         | Possibly carcinogenic to humans[3]  |
| Benzo[j]fluoranthene                                                                                 | 2B         | Possibly carcinogenic to humans[3]  |
| Benzo[k]fluoranthene                                                                                 | 2B         | Possibly carcinogenic to humans[3]  |
| Chrysene                                                                                             | 2B         | Possibly carcinogenic to humans[3]  |
| Dibenzo[a,l]pyrene                                                                                   | 2A         | Probably carcinogenic to humans[3]  |
| Indeno[1,2,3-cd]pyrene                                                                               | 2B         | Possibly carcinogenic to humans[3]  |
| Naphthalene                                                                                          | 2B         | Possibly carcinogenic to humans[17] |
| Mixture                                                                                              | IARC Group | Carcinogenicity Classification      |
| Coal Tar / Coal-Tar Pitch                                                                            | 1          | Carcinogenic to humans[2][3]        |
| Table 1. IARC carcinogenicity classification for selected PAHs commonly found in coal tar.[2][3][17] |            |                                     |



#### **Relative Potency Factors (RPFs)**

The U.S. Environmental Protection Agency (EPA) has developed Relative Potency Factors (RPFs) to estimate the cancer risk from mixtures of PAHs.[18][19] These factors compare the carcinogenic potency of an individual PAH to that of Benzo[a]pyrene, which is assigned an RPF of 1.[18] The total carcinogenic risk of a mixture can be estimated by calculating the Benzo[a]pyrene equivalent (BaP-EQ) concentration.

| Polycyclic Aromatic Hydrocarbon (PAH)                                                | Relative Potency Factor (RPF) |  |  |
|--------------------------------------------------------------------------------------|-------------------------------|--|--|
| Benzo[a]pyrene (BaP)                                                                 | 1                             |  |  |
| Benz[a]anthracene                                                                    | 0.1                           |  |  |
| Benzo[b]fluoranthene                                                                 | 0.1                           |  |  |
| Benzo[k]fluoranthene                                                                 | 0.01                          |  |  |
| Chrysene                                                                             | 0.001                         |  |  |
| Dibenz[a,h]anthracene                                                                | 1                             |  |  |
| Indeno[1,2,3-cd]pyrene                                                               | 0.1                           |  |  |
| Table 2. RPFs for selected carcinogenic PAHs as established by the U.S. EPA.[20][21] |                               |  |  |

#### **Summary of In Vivo Carcinogenicity Data**

Animal bioassays are crucial for determining the carcinogenic potential of chemicals. The mouse skin-painting model has historically been a key tool for PAH carcinogenicity assessment.



| Test Substance                                                                                                                  | Animal Model | Dose & Regimen                                                                  | Key Results (Tumor Incidence)                                                    |
|---------------------------------------------------------------------------------------------------------------------------------|--------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Benzo[a]pyrene (BaP)                                                                                                            | SENCAR Mice  | Single topical<br>application (396<br>nmol), followed by<br>TPA promotion       | 100% tumor incidence<br>by 11 weeks; 6.6<br>tumors/mouse.[22]                    |
| Coal Tar (CCT)                                                                                                                  | SENCAR Mice  | Single topical application (20 µL), followed by TPA promotion                   | 100% tumor incidence<br>by 11 weeks; 3.3<br>tumors/mouse.[22]                    |
| Benzo[a]pyrene (BaP)                                                                                                            | B6C3F1 Mice  | Oral gavage (3, 6, or<br>12 mg/kg/day), 5<br>days/week for 104<br>weeks         | Forestomach tumors:<br>4% (control), 78%,<br>96%, 98% in dose<br>groups.[23][24] |
| Coal Tar Mixture 1                                                                                                              | B6C3F1 Mice  | Oral gavage (100,<br>200, or 400<br>mg/kg/day), 5<br>days/week for 104<br>weeks | Lung tumors: 20%<br>(control), 72%, 92%,<br>96% in dose groups.<br>[23][24]      |
| Table 3. Selected results from in vivo carcinogenicity studies. TPA (12-O-tetradecanoylphorbol-13-acetate) is a tumor promoter. |              |                                                                                 |                                                                                  |

### **Experimental Protocols**

Standardized protocols are essential for the reliable assessment of carcinogenicity and genotoxicity. The following sections detail the methodologies for key assays.

### **Genotoxicity Assessment Workflow**



A tiered approach is typically used for genotoxicity testing, starting with in vitro assays and progressing to in vivo studies if necessary.



Click to download full resolution via product page

**Caption:** A typical workflow for assessing the genotoxicity of a chemical.

#### **Protocol: Bacterial Reverse Mutation Assay (Ames Test)**

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[25][26][27]



- Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
- Metabolic Activation (S9 Mix): Since PAHs require metabolic activation, the test is performed
  with and without an exogenous metabolic activation system (S9 fraction), which is a postmitochondrial supernatant from the liver of rats pre-treated with an enzyme inducer (e.g.,
  Aroclor 1254).[28][29]
- Exposure: In a test tube, combine the test PAH (at several concentrations), the bacterial culture, and either the S9 mix or a buffer.
- Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed) and pour it onto a minimal glucose agar plate.[25]
- Incubation: Incubate the plates at 37°C for 48-72 hours.[26]
- Scoring: Count the number of revertant colonies (his+) on each plate. A substance is
  considered mutagenic if it causes a dose-dependent increase in the number of revertant
  colonies compared to the negative control, typically a two- to three-fold increase.[28]

#### **Protocol: In Vivo Dermal Carcinogenicity Bioassay**

This protocol is based on the principles outlined in OECD Test Guideline 451 for carcinogenicity studies.[30][31]

- Animal Model: Use a sensitive rodent strain, such as the C3H/HeN mouse or the SENCAR mouse. Groups should consist of at least 50 animals of each sex.
- Dose Selection: Use at least three dose levels plus a concurrent vehicle control group.
   Doses are determined from shorter-term range-finding studies and should be based on the maximum tolerated dose (MTD).
- Administration: The test substance (e.g., coal tar or a specific PAH) is dissolved in a suitable vehicle (e.g., acetone). A fixed volume is applied to a clipped area of the dorsal skin, typically twice a week.



- Duration: The study duration is typically a major portion of the animal's lifespan, usually 18-24 months for mice.[30]
- Observations: Observe animals daily for clinical signs of toxicity. Palpate the application site
  weekly for the appearance of skin lesions (tumors). Record the time to first tumor
  appearance and the number and size of tumors for each animal.
- Pathology: At the end of the study, conduct a full necropsy on all animals. Perform
  histopathological examination of the skin from the application site and all major organs to
  identify neoplastic lesions.
- Data Analysis: Statistically analyze tumor incidence and multiplicity between the treated and control groups to determine the carcinogenic potential of the substance.

#### Protocol: 32P-Postlabeling Assay for DNA Adducts

The <sup>32</sup>P-postlabeling assay is an ultra-sensitive method for detecting and quantifying bulky DNA adducts, capable of detecting as few as one adduct per 10<sup>9</sup>-10<sup>10</sup> nucleotides.[32][33][34]





Click to download full resolution via product page

**Caption:** Workflow for the <sup>32</sup>P-postlabeling assay for DNA adducts.

 DNA Digestion: Isolate high-purity DNA from tissues or cells exposed to the PAH. Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[32][33]

#### Foundational & Exploratory





- Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates the more abundant normal 3'-mononucleotides to nucleosides, leaving the bulky adducts as substrates for the next step.[33]
- 5'-End Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides by transferring a <sup>32</sup>P-phosphate group from [γ-<sup>32</sup>P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.[11][32]
- Separation: Separate the <sup>32</sup>P-labeled adducts from excess [y-<sup>32</sup>P]ATP and other components.
  This is typically achieved using multidirectional thin-layer chromatography (TLC) on
  polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography
  (HPLC).[33][35]
- Detection and Quantification: Detect the radiolabeled adducts as spots on the TLC plate
  using autoradiography or phosphorimaging. Quantify the amount of radioactivity in each
  adduct spot and in the total nucleotides to calculate the level of DNA damage, often
  expressed as Relative Adduct Labeling (RAL).

#### Conclusion

The carcinogenic potential of polycyclic aromatic hydrocarbons in **coal tar** is a significant public and occupational health concern. The mechanism is well-understood to be driven by metabolic activation via the AHR pathway to genotoxic intermediates that form DNA adducts, initiating mutagenesis. Quantitative data from carcinogenicity classifications, relative potency factors, and in vivo bioassays consistently demonstrate the hazard posed by these compounds, with Benzo[a]pyrene serving as the benchmark for the most potent carcinogenic activity. The experimental protocols detailed herein—the Ames test for mutagenicity, long-term dermal bioassays for carcinogenicity, and the <sup>32</sup>P-postlabeling assay for mechanistic adduct studies—represent the foundational tools for the continued investigation and risk assessment of these hazardous substances. For professionals in research and drug development, a thorough understanding of these mechanisms and methodologies is critical for evaluating potential liabilities and developing strategies to mitigate human health risks associated with PAH exposure.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Signaling network map of the aryl hydrocarbon receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic aromatic hydrocarbons and associated occupational exposures Tumour Site Concordance and Mechanisms of Carcinogenesis NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Exposure Assessment of Polycyclic Aromatic Hydrocarbons in Refined Coal Tar Sealant Applications | Blogs | CDC [blogs.cdc.gov]
- 5. Exposure assessment of polycyclic aromatic hydrocarbons in refined coal tar sealant applications PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. BENZO[a]PYRENE Chemical Agents and Related Occupations NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 12. dl.astm.org [dl.astm.org]
- 13. researchgate.net [researchgate.net]
- 14. Aryl hydrocarbon receptor Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The Long Goodbye: Finally Moving on from the Relative Potency Approach to a Mixtures Approach for Polycyclic Aromatic Hydrocarbons (PAHs) PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 18. files.dep.state.pa.us [files.dep.state.pa.us]
- 19. Development of a Relative Potency Factor (Rpf) Approach for Polycyclic Aromatic
  Hydrocarbon (PAH) Mixtures (External Review Draft, Suspended) | Risk Assessment Portal |
  US EPA [assessments.epa.gov]
- 20. epa.gov [epa.gov]
- 21. nalms.org [nalms.org]
- 22. Skin tumor initiating activity of therapeutic crude coal tar as compared to other polycyclic aromatic hydrocarbons in SENCAR mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Application of Benzo(a)pyrene and Coal Tar Tumor Dose
   –Response Data to a Modified
   Benchmark Dose Method of Guideline Development PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 26. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 27. The Ames Test or Bacterial Reverse Mutation Test Eurofins Scientific [eurofins.com.au]
- 28. academicjournals.org [academicjournals.org]
- 29. E-Theses Online Service (EThOS) update [bl.uk]
- 30. oecd.org [oecd.org]
- 31. oecd.org [oecd.org]
- 32. The 32P-postlabeling assay for DNA adducts PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. 32P-Postlabeling Analysis of DNA Adducts PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. 32P-postlabeling analysis of DNA adducts PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Carcinogenic Potential of Polycyclic Aromatic Hydrocarbons in Coal Tar: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1181347#carcinogenic-potential-of-polycyclic-aromatic-hydrocarbons-in-coal-tar]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com